Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1199215-94-5
VCID: VC2981720
InChI: InChI=1S/C13H14N2O3S/c1-4-17-12(16)11-9(3)15-13(19-11)18-10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate

CAS No.: 1199215-94-5

Cat. No.: VC2981720

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate - 1199215-94-5

Specification

CAS No. 1199215-94-5
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C13H14N2O3S/c1-4-17-12(16)11-9(3)15-13(19-11)18-10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3
Standard InChI Key CDSFGMQCCFHPRG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C

Introduction

Basic Information and Chemical Properties

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is a complex heterocyclic compound that belongs to the class of substituted thiazoles and pyridines. The compound comprises three primary structural components: a thiazole ring, a pyridine ring, and an ethyl carboxylate group, with methyl substituents on both the thiazole and pyridine rings. These functional groups contribute to its chemical reactivity and potential biological activities, making it a compound of interest for diverse research applications.

Identification and Physical Properties

The compound is characterized by specific identifiers and physical properties that are essential for its proper classification and application in research settings. The table below summarizes the key identification parameters and physicochemical characteristics of Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate:

ParameterValue
CAS Number1199215-94-5
Molecular FormulaC₁₃H₁₄N₂O₃S
Molecular Weight278.33 g/mol
IUPAC Nameethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
Standard InChIInChI=1S/C13H14N2O3S/c1-4-17-12(16)11-9(3)15-13(19-11)18-10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3
Standard InChIKeyCDSFGMQCCFHPRG-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C

Synthesis Methods and Chemical Reactions

The synthesis of Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate involves specific chemical reactions and methodologies that yield the target compound with appropriate purity and yield. Understanding these synthetic approaches is essential for researchers interested in producing or modifying this compound for various applications.

Primary Synthesis Route

The primary synthetic pathway for Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction specifically utilizes 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid as the starting material, which undergoes esterification in the presence of a suitable dehydrating agent to yield the target compound.

The reaction typically proceeds as follows:

  • The carboxylic acid (4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid) is activated using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC)

  • The activated carboxylic acid then reacts with ethanol to form the ethyl ester

  • The reaction is usually conducted under reflux conditions to ensure complete esterification

  • The product is isolated and purified using appropriate techniques such as recrystallization or column chromatography

Alternative Synthetic Approaches

While the direct esterification of the carboxylic acid is the most common method, alternative synthetic routes may also be employed depending on the availability of starting materials and specific requirements of the synthesis. These alternative approaches might involve:

  • Synthesis of the thiazole ring system followed by incorporation of the pyridine moiety

  • Formation of the ether linkage between pre-formed thiazole and pyridine derivatives

  • Modification of similar thiazole-5-carboxylate derivatives to introduce the desired substituents

Each synthetic approach offers distinct advantages and challenges, and the selection of a particular method depends on factors such as yield, purity requirements, scale of synthesis, and availability of starting materials.

Hazard CategoryClassification
Acute Toxicity (Oral)Category 4
Eye IrritationCategory 2A
Skin IrritationCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)

These classifications indicate that the compound poses moderate health hazards, primarily through oral ingestion, skin contact, and inhalation .

Hazard Statements and Precautionary Measures

The specific hazards associated with Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate are described by the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Based on these hazards, the following precautionary measures are recommended:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and laboratory coats

  • Work in a well-ventilated area or use a chemical fume hood

  • Avoid dust formation and inhalation

  • Wash hands thoroughly after handling

  • Store in a cool, dry place with proper labeling

  • Dispose of waste material according to local regulations for hazardous chemicals

Following these safety protocols is crucial for minimizing potential health risks associated with handling this compound in research settings.

Comparison with Structurally Related Compounds

Comparing Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate with structurally related compounds provides valuable insights into how specific structural modifications influence chemical properties and potential biological activities. This comparative analysis helps researchers understand structure-activity relationships and guides the rational design of new compounds with enhanced properties.

Comparison with Related Thiazole-5-carboxylates

Several thiazole-5-carboxylate derivatives share structural similarities with the target compound but differ in the substituent at position 2 of the thiazole ring. The table below presents a comparison of Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate with related compounds:

CompoundPosition 2 SubstituentMolecular Weight (g/mol)Notable Features
Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate(6-methylpyridin-3-YL)oxy278.33Ether linkage to pyridine ring
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylatePhenyl247.31Direct attachment of phenyl ring
Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylatePyridin-4-yl248.30Direct attachment of pyridine at position 4
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylatePyridin-3-yl248.30Direct attachment of pyridine at position 3

The key structural difference in Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is the presence of an ether linkage between the thiazole and pyridine rings, whereas the other compounds feature direct attachment of aromatic or heteroaromatic rings to the thiazole moiety .

Future Research Directions

The current understanding of Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate points to several promising avenues for future research that could expand its applications and deepen knowledge about its properties and potential utilities.

Investigation of Biological Activities

A primary direction for future research involves comprehensive evaluation of the biological activities of Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate. Specific areas of investigation could include:

  • Antimicrobial screening: Testing the compound against a panel of bacterial and fungal pathogens to determine its spectrum of antimicrobial activity and potency. This could identify potential applications in addressing microbial infections, particularly those resistant to current treatments.

  • Anti-inflammatory assays: Evaluating the compound's effects on inflammatory mediators and pathways using both cell-based assays and animal models of inflammation. This could reveal potential applications in managing inflammatory conditions.

  • Anticancer activity assessment: Screening the compound against various cancer cell lines to determine its antiproliferative effects and investigating its mechanism of action through target identification studies. This could uncover potential applications in oncology research.

Chemical Modifications and Structure-Activity Relationships

Another important research direction involves the systematic modification of the Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate structure to develop structure-activity relationships and potentially enhance desired properties:

  • Modification of the ester group: Changing the ethyl ester to other alkyl esters or converting it to amides, hydrazides, or hydroxamic acids could modify the compound's pharmacokinetic properties and biological activities.

  • Variation of substituents on the pyridine ring: Introducing different substituents in place of the methyl group or adding additional functional groups to the pyridine ring could alter the electronic properties and biological interactions of the molecule.

  • Exploration of bioisosteric replacements: Replacing the thiazole ring with other heterocycles such as oxazole, imidazole, or thiadiazole could provide valuable insights into the role of the thiazole moiety in the compound's properties.

These chemical modifications would generate a series of analogues that could be evaluated for improved biological activities, physicochemical properties, or synthetic accessibility.

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